Nvs-cecr2-1

Catalog No.
S537871
CAS No.
M.F
C27H37N5O2S
M. Wt
495.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nvs-cecr2-1

Product Name

Nvs-cecr2-1

IUPAC Name

N-cyclopropyl-2-propylsulfonyl-6-[1-(2,2,6,6-tetramethylpiperidin-4-yl)indol-5-yl]pyrimidin-4-amine

Molecular Formula

C27H37N5O2S

Molecular Weight

495.7 g/mol

InChI

InChI=1S/C27H37N5O2S/c1-6-13-35(33,34)25-29-22(15-24(30-25)28-20-8-9-20)18-7-10-23-19(14-18)11-12-32(23)21-16-26(2,3)31-27(4,5)17-21/h7,10-12,14-15,20-21,31H,6,8-9,13,16-17H2,1-5H3,(H,28,29,30)

InChI Key

XVECNLUKQDKOST-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

NVS-CECR2-1; NVS CECR2 1; NVSCECR21; NVS-1; NVS 1; NVS1;

Canonical SMILES

CCCS(=O)(=O)C1=NC(=CC(=N1)NC2CC2)C3=CC4=C(C=C3)N(C=C4)C5CC(NC(C5)(C)C)(C)C

The exact mass of the compound Nvs-cecr2-1 is 495.2668 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NVS-CECR2-1 (CAS: 1992047-61-6) is a potent, selective, non-BET bromodomain inhibitor specifically developed to target the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein. Developed in collaboration with Novartis and validated by the Structural Genomics Consortium (SGC), the compound binds the CECR2 bromodomain with high affinity (IC50 = 47 nM; Kd = 80 nM) while demonstrating zero cross-reactivity across a comprehensive panel of 48 other bromodomain targets [1]. Unlike broad-spectrum epigenetic modulators, NVS-CECR2-1 is utilized primarily as a precision chemical probe to decouple CECR2-mediated chromatin remodeling and DNA damage response pathways from general BET-family activity, making it a critical procurement choice for specialized epigenetic screening and oncology assay development [2].

Relying on pan-BET inhibitors (such as JQ1 or I-BET151) as generic bromodomain substitutes fails in CECR2 studies, as these common molecules possess negligible affinity for the distinct non-BET architecture of the CECR2 bromodomain[1]. While alternative CECR2-specific inhibitors like GNE-886 offer higher kinetic aqueous solubility, NVS-CECR2-1 is distinguished by its slow target off-rate, which drives robust intracellular target engagement at low concentrations (0.1 µM) without inducing acute off-target toxicity[2]. Furthermore, the availability of its structurally matched, inactive analog (NVS-CECR2-C) enables a rigorous paired-control workflow—a requirement for validating on-target phenotypic outcomes in high-stakes procurement and assay validation that generic inhibitors cannot support [3].

Biochemical Affinity and Non-BET Selectivity

In comprehensive bromodomain profiling, NVS-CECR2-1 demonstrates strict selectivity for CECR2 over the BET family and other non-BET bromodomains, a differentiator from broad-spectrum inhibitors. While common BET inhibitors like JQ1 show no meaningful binding to CECR2, NVS-CECR2-1 achieves a biochemical IC50 of 47 nM and a thermodynamic Kd of 80 nM [1]. This >100-fold selectivity window ensures that downstream transcriptional changes are driven by CECR2 inhibition rather than off-target BET blockade [2].

Evidence DimensionTarget Affinity and Selectivity
Target Compound DataIC50 = 47 nM, Kd = 80 nM (CECR2); no cross-reactivity in 48-BRD panel
Comparator Or BaselinePan-BET inhibitors (e.g., JQ1) (No CECR2 affinity)
Quantified DifferenceAbsolute selectivity for CECR2 over BET proteins
ConditionsAlphaScreen and Isothermal Titration Calorimetry (ITC) profiling

Procuring a strictly selective non-BET probe prevents confounding data in phenotypic screens that would otherwise be ruined by pan-epigenetic toxicity.

Formulation and Dosing: Intracellular Engagement via Slow Off-Rate Kinetics

When compared to other CECR2 inhibitors such as GNE-886 (which prioritizes bulk kinetic solubility), NVS-CECR2-1 compensates for its lower aqueous solubility through a slow target off-rate, directly impacting handling and formulation requirements. In live-cell Fluorescence Recovery After Photobleaching (FRAP) assays, NVS-CECR2-1 maintains robust displacement of CECR2 from chromatin at concentrations as low as 0.1 µM [1]. This kinetic profile allows for sustained target occupancy at minimal dosing levels, reducing the risk of solvent-induced artifacts (e.g., DMSO toxicity) during prolonged cellular incubations and improving overall assay reproducibility [2].

Evidence DimensionCellular Target Engagement Concentration
Target Compound DataRobust chromatin displacement at 0.1 µM
Comparator Or BaselineGNE-886 (IC50 = 16 nM, optimized for 122 µM solubility but different kinetic profile)
Quantified DifferenceSustained intracellular occupancy at 0.1 µM dosing despite poor bulk solubility
ConditionsLive-cell FRAP assay measuring CECR2-ZsGreen chromatin displacement

Allows researchers to minimize compound dosing in cell culture, preserving cell viability and reducing DMSO-related background noise.

Reproducibility and Workflow Fit: Phenotypic Validation via Paired Inactive Control

The utility of NVS-CECR2-1 in mainstream laboratory workflows is reinforced by the availability of NVS-CECR2-C, its structurally matched inactive control, which guarantees assay reproducibility. In cytotoxicity assays against SW48 colon cancer cells, NVS-CECR2-1 inhibits clonogenic survival with an IC50 of approximately 0.64 µM and induces dose-dependent apoptosis [1]. Utilizing the inactive NVS-CECR2-C baseline confirms that these phenotypic outcomes are driven by on-target CECR2 displacement rather than generalized chemical toxicity, a reproducibility step impossible with standalone generic inhibitors [2].

Evidence DimensionOn-Target Cytotoxicity Validation
Target Compound DataIC50 = 0.64 µM (SW48 clonogenic survival)
Comparator Or BaselineNVS-CECR2-C (Inactive structural analog showing 0% baseline target activity)
Quantified DifferenceComplete isolation of on-target vs. off-target phenotypic effects
ConditionsSW48 colon cancer cell viability and apoptosis assays (72 hours to 10 days)

Purchasing the active/inactive probe pair is a mandatory industry standard for proving mechanism-of-action in drug discovery pipelines.

Decoupling Non-BET Chromatin Remodeling Pathways

NVS-CECR2-1 is a highly validated choice for fundamental epigenetic research focused on the CERF (CECR2-containing remodeling factor) complex. By selectively displacing CECR2 from chromatin without affecting BRG1 or BET family proteins, it allows researchers to map the specific downstream effects of CECR2 in neurulation, DNA damage response, and γ-H2AX foci formation [1].

Target Validation in Oncology Phenotypic Screening

Due to its quantified cytotoxic and apoptotic effects on specific cancer lineages, this compound is suited for oncology screening panels. Procurement of NVS-CECR2-1 alongside its inactive control enables labs to validate CECR2 as a therapeutic vulnerability in SW48 colon cancer and other malignancies, isolating target-specific apoptosis from generalized chemotoxicity [2].

Benchmark Positive Control for HTS Assay Development

As the SGC-validated chemical probe for CECR2, NVS-CECR2-1 serves as a reference material for developing high-throughput screening (HTS) formats, such as NanoBRET or AlphaScreen assays. Its well-characterized biochemical (Kd = 80 nM) and cellular (FRAP at 0.1 µM) profiles provide reliable baselines for calibrating new non-BET bromodomain screening platforms and validating next-generation inhibitors [1], [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

495.26679661 Da

Monoisotopic Mass

495.26679661 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

NVS-1

Dates

Last modified: 08-15-2023

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